molecular formula C18H10ClF3N4O2 B2689575 2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1348697-80-2

2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B2689575
CAS RN: 1348697-80-2
M. Wt: 406.75
InChI Key: FHUOMSGEALZXCH-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C18H10ClF3N4O2 and its molecular weight is 406.75. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Properties

Studies on related 4H-pyrano[3,2-c]quinoline derivatives have demonstrated their intriguing structural and optical properties. These compounds, when deposited as thin films, exhibit polycrystalline forms that become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their optical properties, including absorption parameters and electron transition types, have been extensively analyzed, suggesting potential applications in photovoltaic devices and organic electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticancer Potential

The synthesis of novel pyrimidine derivatives, promoted by ultrasound and evaluated for their anticancer activities, has shown promising results. Certain derivatives have been identified with significant inhibitory effects on various human tumor cell lines. This indicates the compound's potential as a scaffold for developing new anticancer agents (Tiwari et al., 2016).

Photovoltaic Applications

Derivatives similar to the compound have been studied for their photovoltaic properties, particularly in the fabrication of organic-inorganic photodiodes. The electrical and photovoltaic behaviors of these derivatives, when used in heterojunction diodes, underline their applicability in enhancing photodiode parameters and improving the efficiency of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Research into the dielectric properties of 4H-pyrano[3,2-c]quinoline derivatives has revealed their potential in electronic applications. The analysis of AC electrical conductivity and dielectrical properties suggests these compounds could be utilized in developing materials with specific electrical and dielectric characteristics, which is crucial for the electronics industry (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Antimicrobial and Antifungal Activities

The synthesis of pyrimidine-based heterocycles has also been explored for their potential antimicrobial and antifungal activities. Such studies aim to discover new, effective agents against various pathogenic bacteria and fungi, addressing the growing concern over antibiotic resistance (Ibrahim et al., 2008).

properties

IUPAC Name

2-(4-chloroanilino)-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4O2/c19-11-4-6-12(7-5-11)24-17-25-15(14(9-23)16(27)26-17)10-2-1-3-13(8-10)28-18(20,21)22/h1-8H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUOMSGEALZXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile

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